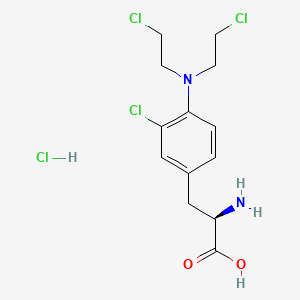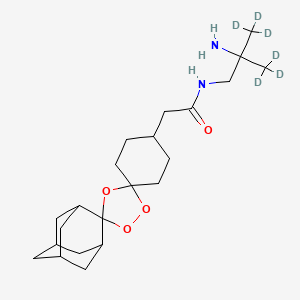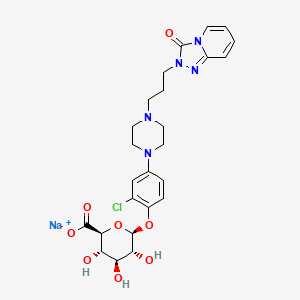
4'-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt is a biochemical compound used primarily in proteomics research. It is a metabolite of trazodone, a medication commonly prescribed for anxiety, depression, and sleep disorders. This compound enhances the therapeutic effects of trazodone by undergoing glucuronidation, a process that increases its solubility and facilitates its excretion from the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt involves the glucuronidation of 4’-hydroxy trazodone. This reaction is typically catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt primarily undergoes hydrolysis and conjugation reactions. The hydrolysis reaction is catalyzed by beta-glucuronidase, which breaks down the glucuronide conjugate into its parent compound and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-glucuronidase in an aqueous solution at a pH of around 5.8.
Conjugation: Catalyzed by UGTs in the presence of UDPGA in a buffered solution at pH 7.4 and 37°C.
Major Products
The major products of these reactions are 4’-hydroxy trazodone and glucuronic acid .
科学研究应用
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of trazodone metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of trazodone.
Medicine: Utilized in pharmacological research to understand the therapeutic effects and safety profile of trazodone.
Industry: Applied in the development of new trazodone formulations and in quality control processes.
作用机制
The compound exerts its effects through the process of glucuronidation, which enhances the solubility and excretion of trazodone. This process involves the transfer of glucuronic acid from UDPGA to 4’-hydroxy trazodone, forming the glucuronide conjugate. The molecular targets include UGT enzymes, which catalyze the conjugation reaction .
相似化合物的比较
Similar Compounds
4-Hydroxy Duloxetine Beta-D-Glucuronide Sodium Salt: Another glucuronide conjugate used in the study of duloxetine metabolism.
5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: A chromogenic substrate used in beta-glucuronidase assays.
Uniqueness
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt is unique due to its specific role as a metabolite of trazodone, enhancing its therapeutic effects and facilitating its excretion. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies of trazodone .
属性
分子式 |
C25H29ClN5NaO8 |
|---|---|
分子量 |
586.0 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6S)-6-[2-chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H30ClN5O8.Na/c26-16-14-15(5-6-17(16)38-24-21(34)19(32)20(33)22(39-24)23(35)36)29-12-10-28(11-13-29)7-3-9-31-25(37)30-8-2-1-4-18(30)27-31;/h1-2,4-6,8,14,19-22,24,32-34H,3,7,9-13H2,(H,35,36);/q;+1/p-1/t19-,20-,21+,22-,24+;/m0./s1 |
InChI 键 |
BKZGRCKUFZLVMW-FRKVJTQRSA-M |
手性 SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)Cl.[Na+] |
规范 SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
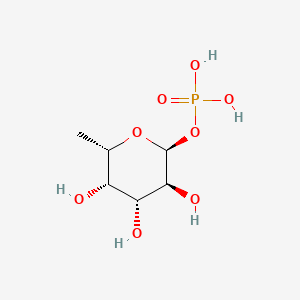
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
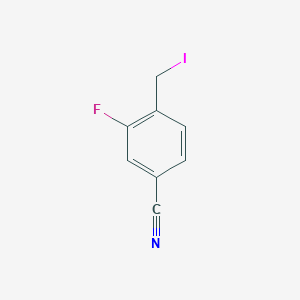
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
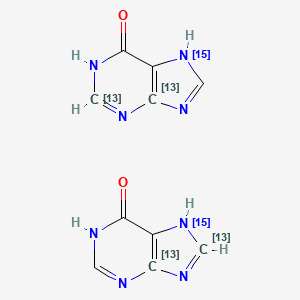
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
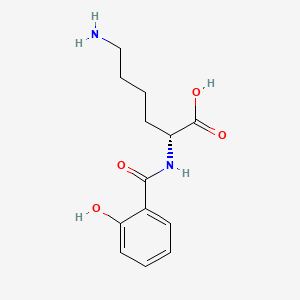
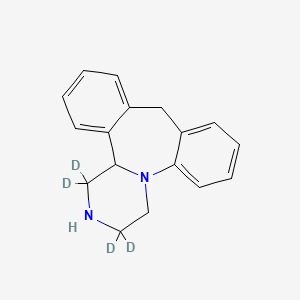

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
